N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide
Description
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide is a structurally complex molecule featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core fused with a benzothiazole moiety and substituted with acetyl and cinnamamide groups. This compound belongs to a class of bicyclic heterocycles that have shown promise in modulating DNA repair enzymes and inflammatory cytokines.
Properties
IUPAC Name |
(E)-N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S2/c1-16(29)28-14-13-18-21(15-28)32-25(27-22(30)12-11-17-7-3-2-4-8-17)23(18)24-26-19-9-5-6-10-20(19)31-24/h2-12H,13-15H2,1H3,(H,27,30)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQVCNQWQUAFPC-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzo[d]thiazole moiety. The final step involves the acetylation and subsequent coupling with cinnamamide under controlled conditions. Common reagents used in these steps include acetic anhydride, thionyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide with structurally related compounds, focusing on biological activity, pharmacokinetics (PK), and therapeutic implications.
Structural Analogs Targeting APE1
The compound N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) shares the benzothiazole-tetrahydrothienopyridine scaffold but differs in substituents (isopropyl and acetamide vs. acetyl and cinnamamide in the target compound). Key findings for Compound 3 include:
- APE1 Inhibition : IC₅₀ = 10–20 µM in purified enzyme assays.
- Cellular Activity : Enhanced cytotoxicity of alkylating agents (methyl methanesulfonate, temozolomide) in HeLa cells.
- PK Profile : High plasma and brain exposure in mice after intraperitoneal administration .
Comparison with Target Compound: The cinnamamide group in the target compound may alter binding affinity to APE1 due to increased hydrophobicity and steric bulk. This modification could improve blood-brain barrier penetration, critical for targeting gliomas, where APE1 activity is elevated 7.3-fold compared to normal brain tissue .
Analogs Targeting TNF-α Production
Compounds with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, such as those synthesized by Fujita et al., inhibit TNF-α production in rat whole blood assays. Key features include:
- TNF-α Inhibition: IC₅₀ values in the nanomolar range for lead compounds.
- In Vivo Efficacy : Significant activity in adjuvant-induced arthritis (AIA) rat models .
Comparison with Target Compound: The benzothiazole and cinnamamide groups in the target compound may shift activity away from TNF-α toward APE1, as benzothiazole derivatives are more commonly associated with DNA repair modulation. However, synergistic anti-inflammatory effects cannot be ruled out.
Data Table: Comparative Profiles
Research Findings and Implications
- APE1 Inhibition and Cancer Therapy: Elevated APE1 activity in gliomas correlates with resistance to radiotherapy and alkylating agents .
- TNF-α Modulation : While TNF-α inhibitors like those in show anti-arthritic activity, the target compound’s benzothiazole moiety may prioritize DNA repair pathways over cytokine modulation.
- PK Optimization : The acetyl and cinnamamide groups could enhance metabolic stability compared to earlier analogs, addressing limitations in oral bioavailability.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anti-tubercular and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving benzothiazole derivatives. The synthesis typically employs techniques such as Knoevenagel condensation and molecular hybridization. The molecular formula is , and it features a unique arrangement of thieno[2,3-c]pyridine and cinnamamide moieties.
Key Structural Features:
- Benzothiazole Ring: This moiety is known for its pharmacological significance.
- Thieno[2,3-c]pyridine Framework: Contributes to the compound's biological activity.
- Cinnamamide Group: Enhances the lipophilicity and potential interaction with biological targets.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of similar benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 µg/mL.
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Benzothiazole Derivative A | 250 | 98 |
| Benzothiazole Derivative B | 100 | 99 |
The exact MIC for this compound is still under investigation but is anticipated to be comparable based on structural similarities with other derivatives .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Previous research has indicated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival.
Case Studies
-
Study on Anti-Tubercular Efficacy:
A recent study evaluated a series of benzothiazole derivatives for their anti-tubercular activity. Among them, derivatives with similar structures to this compound demonstrated significant inhibition against M. tuberculosis . -
Anticancer Mechanisms:
Another study explored the anticancer effects of benzothiazole-based compounds. It was found that these compounds could inhibit tumor growth in vitro and in vivo models by triggering apoptotic pathways and disrupting cell cycle progression .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide, and how is purity ensured?
- Methodology : The synthesis involves multi-step reactions, starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Critical steps include:
- Coupling reactions : Formation of the amide bond using reagents like HATU or DCC under inert atmospheres.
- Cyclization : Controlled temperature (60–80°C) and pH (neutral to slightly basic) to ensure ring closure without side reactions.
- Purification : Thin-layer chromatography (TLC) for intermediate monitoring, followed by column chromatography or HPLC for final purification .
- Analytical Confirmation : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., acetyl group at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.5 ppm).
- IR Spectroscopy : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, acetyl C=O ~1700 cm⁻¹).
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 502.1234) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to Test :
| Variable | Optimization Range | Impact |
|---|---|---|
| Solvent | DMF vs. THF | DMF enhances solubility of polar intermediates. |
| Temperature | 60°C vs. 80°C | Higher temps accelerate cyclization but may degrade heat-sensitive groups. |
| Catalysts | DMAP vs. no catalyst | DMAP improves acylation efficiency by 15–20% . |
- Data-Driven Adjustments : Use design of experiments (DoE) to model interactions between variables and identify optimal conditions .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Approach :
Substituent Variation : Modify the cinnamamide moiety (e.g., electron-withdrawing vs. donating groups) to assess impact on bioactivity.
Biological Assays : Test analogues against target enzymes (e.g., kinases) using IC₅₀ measurements.
Computational Modeling : Molecular docking to predict binding affinity changes with structural modifications .
- Example : Replacing the acetyl group with a bulkier substituent reduced cytotoxicity but retained target inhibition .
Q. How should researchers address contradictory bioactivity data across different assays?
- Troubleshooting Steps :
- Assay Validation : Confirm consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in certain models.
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) binding studies or in vivo efficacy models .
Q. What functional groups dictate reactivity in biological systems, and how can this be predicted?
- Key Groups :
- Acetyl Group : Susceptible to hydrolysis by esterases; replacing it with a tert-butyl carbamate improves stability.
- Thieno[2,3-c]pyridine Core : Participates in π-π stacking with aromatic residues in enzyme active sites.
- Prediction Tools : Density functional theory (DFT) calculates electron density maps to identify reactive sites .
Q. Which methodologies are recommended for studying target interactions and binding kinetics?
- Experimental Techniques :
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) and kinetics (kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolves binding conformations at atomic resolution .
Data Contradiction Analysis
Q. How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
- Factors to Investigate :
- Bioavailability : Poor solubility or plasma protein binding may reduce in vivo efficacy.
- Metabolite Interference : LC-MS/MS analysis identifies active/inactive metabolites.
- Dosing Regimen : Adjust frequency (e.g., QD vs. BID) based on pharmacokinetic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
